2-(3-(3-Bromophenyl)propanoyl)benzonitrile is an organic compound categorized as an aromatic ketone. Its structure features a bromophenyl group attached to a benzonitrile moiety via a propanoyl linkage, which contributes to its unique chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 314.18 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it significant in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is classified under the category of aromatic ketones. It is particularly noted for its applications in organic synthesis and pharmacological research due to its structural characteristics that allow for interactions with biological targets.
The synthesis of 2-(3-(3-Bromophenyl)propanoyl)benzonitrile can be accomplished through several methods:
The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and maximize yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields significantly.
The molecular structure of 2-(3-(3-Bromophenyl)propanoyl)benzonitrile includes:
InChI=1S/C16H12BrN/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
JYDAIUSXIVCARN-UHFFFAOYSA-N
The compound's structure features a central benzonitrile group, which is known for its applications in various chemical syntheses and biological studies. The bromine atom on the phenyl ring enhances reactivity, making it a compound of interest in medicinal chemistry.
2-(3-(3-Bromophenyl)propanoyl)benzonitrile can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve various reagents and catalysts to facilitate transformations effectively.
The mechanism of action for 2-(3-(3-Bromophenyl)propanoyl)benzonitrile involves its interaction with specific molecular targets within biological systems:
These interactions are crucial for understanding the compound's potential therapeutic applications, particularly in drug design .
2-(3-(3-Bromophenyl)propanoyl)benzonitrile has several scientific uses:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: